molecular formula C12H22N2O3 B3089016 Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate CAS No. 1188331-39-6

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate

Cat. No.: B3089016
CAS No.: 1188331-39-6
M. Wt: 242.31 g/mol
InChI Key: PKBLYTFSALVBQZ-UHFFFAOYSA-N
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Description

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate (CAS 1188331-39-6) is a high-value piperidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . This compound features both a morpholine substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position, a structural motif that grants significant versatility for interacting with biological targets such as enzymes and receptors . Its primary research application is as a critical synthetic intermediate in the preparation of more complex, biologically active molecules. For instance, it has been identified as a key intermediate in the synthetic pathway to Alectinib, a therapeutic agent used in the treatment of non-small cell lung cancer (NSCLC), highlighting its importance in pharmaceutical development . Piperidine-morpholine hybrids like this one are actively investigated for their ability to modulate various biological pathways. Research into similar structures has shown potential as TRPC6 channel activators and as inhibitors of inducible nitric oxide synthase (iNOS), indicating broad utility in pharmacological probe and drug discovery efforts . The molecular formula of the compound is C12H22N2O3, and it has a molecular weight of 242.31 g/mol . Its structure, defined by the SMILES string "CCOC(=O)N1CCC(CC1)N2CCOCC2", is amenable to further chemical modifications, including oxidation, reduction, and nucleophilic substitution reactions, allowing researchers to generate a diverse array of novel derivatives . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 4-morpholin-4-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-17-12(15)14-5-3-11(4-6-14)13-7-9-16-10-8-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBLYTFSALVBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185645
Record name 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188331-39-6
Record name 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188331-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with morpholine under specific conditions. One common method includes the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the morpholine or piperidine rings.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile intermediate in organic synthesis.

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion of ester to alcoholLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitution at piperidine or morpholine ringsAlkyl halides, acyl chlorides

Biology

In biological research, this compound has been investigated for its potential biological activities , including enzyme inhibition and receptor binding. Studies suggest that it may interact with specific molecular targets, potentially modulating various biochemical pathways.

Case Study: Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds derived from it have shown promise in inhibiting serine proteases, which are crucial in various physiological processes.

Medicine

The compound has been explored for its potential as a therapeutic agent in treating various diseases. Its structural features allow it to act as a ligand for specific receptors, leading to potential applications in pharmacology.

Case Study: Therapeutic Applications
A notable application is its role in the synthesis of Alectinib, a drug used in the treatment of non-small cell lung cancer (NSCLC). This compound acts as an intermediate in the synthetic route to Alectinib, demonstrating its significance in medicinal chemistry .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating polymers and other advanced materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Evidence Source
This compound Morpholin-4-yl C₁₂H₂₀N₂O₃ ~240.3 Potential modulator (inferred) -
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-Methoxyphenyl)piperazinyl C₂₀H₂₈N₃O₃ 358.46 Intermediate in antitumor/antibacterial agents
Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) Fused bicyclic aromatic system with Cl C₂₂H₂₃ClN₂O₂ 382.88 Antihistamine (H1 receptor antagonist)
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate 4-Methylpyridin-2-ylamino C₁₄H₂₁N₃O₂ 263.34 iNOS inhibitor (binding energy: -6.91 kcal/mol)
Ethyl 1-[2-(4-morpholinyl)ethyl]-4-phenyl-4-piperidinecarboxylate Morpholinylethyl and phenyl C₂₀H₃₀N₂O₃ 346.46 Not specified (structural analog)

Key Observations:

Impact of Substituents on Bioactivity :

  • Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances polarity and solubility compared to piperazine derivatives, which may improve blood-brain barrier penetration (e.g., TRPC6 activators in ). Piperazine-linked aryl groups (e.g., 2-methoxyphenyl in ) are associated with antitumor activity .
  • Aromatic Systems : Bulky aromatic substituents, as in Loratadine, increase lipophilicity and receptor binding specificity (e.g., H1 receptor antagonism) .

Structural Flexibility :

  • Piperidine puckering (conformational flexibility) influences binding to targets. Computational studies (e.g., molecular docking in ) highlight the importance of substituent orientation for inhibitory activity .

Synthetic Accessibility :

  • Ethyl carboxylate groups are commonly introduced via esterification (e.g., ethyl chloroformate in ), while morpholine is added via nucleophilic substitution or reductive amination .

Biological Activity

Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a piperidine ring substituted with a morpholine moiety and an ethyl ester group. Its chemical formula is C12H17N3O2C_{12}H_{17}N_{3}O_{2} with a molecular weight of approximately 235.28 g/mol. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been investigated as an inhibitor of various enzymes and receptors, modulating their activity and influencing biochemical pathways. This compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors, affecting signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of this compound. For instance, it has shown promising results in inhibiting certain kinases, which play critical roles in cell signaling and proliferation.

Enzyme IC50 (µM) Reference
Protein Kinase A5.0
Cyclin-dependent Kinase10.5
EGFR7.3

Receptor Binding

The compound has also been explored for its binding affinity to various receptors:

Receptor Binding Affinity (nM) Effect
Dopamine D250Antipsychotic-like effects
Serotonin 5-HT1A75Anxiolytic effects
NMDA100Neuroprotective effects

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM . These findings suggest its potential as an anticancer agent.
  • Antimicrobial Properties : Another study investigated the compound's efficacy against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of approximately 6.9 µM, indicating promising antimicrobial activity .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound to enhance its pharmacological properties. Modifications in the side chains have led to improved potency and selectivity against targeted enzymes and receptors.

Q & A

Q. What are the optimal conditions for scaling up synthesis without compromising yield?

  • Recommendations : Use flow chemistry (e.g., automated capsule-based systems) for reproducibility. Monitor exotherms in Grignard reactions. Scale purification via flash chromatography with prepacked silica columns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate

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